molecular formula C80H87N9O16 B12422289 Dbco-peg4-VA-pbd

Dbco-peg4-VA-pbd

Cat. No.: B12422289
M. Wt: 1430.6 g/mol
InChI Key: POCSCTBYYZZKHG-XGZJAPTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dbco-peg4-VA-pbd is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADCs). It is composed of the antitumor antibiotic pyrrolobenzodiazepine (PBD) linked via DBCO-PEG4-VA. This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-peg4-VA-pbd involves the conjugation of pyrrolobenzodiazepine (PBD) with DBCO-PEG4-VA. The reaction conditions typically involve the use of DBCO groups that react with azide-containing molecules through SPAAC. This reaction is highly efficient and occurs under mild conditions without the need for a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of stock solutions, typically using dimethyl sulfoxide (DMSO) as a solvent. The compound is then stored at -80°C under nitrogen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dbco-peg4-VA-pbd primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a form of click chemistry that allows for the efficient and selective conjugation of molecules containing azide groups .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include azide-containing molecules. The reaction conditions are mild and do not require a catalyst, making the process straightforward and efficient .

Major Products Formed

The major products formed from the reactions involving this compound are conjugates of the compound with azide-containing molecules. These conjugates are often used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Scientific Research Applications

Dbco-peg4-VA-pbd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

Dbco-peg4-VA-pbd exerts its effects through the formation of stable conjugates with azide-containing molecules via SPAAC. The DBCO group in the compound reacts with azide groups to form a triazole linkage, resulting in the efficient and selective conjugation of the molecules. This mechanism is particularly useful in the development of ADCs, where the compound serves as a linker between the antibody and the cytotoxic drug .

Comparison with Similar Compounds

Dbco-peg4-VA-pbd is unique due to its ability to undergo SPAAC reactions efficiently and under mild conditions. Similar compounds include other click chemistry reagents and ADC linkers, such as:

    Auristatin: Another ADC linker used in the development of ADCs.

    Camptothecins: A class of compounds used as cytotoxic agents in ADCs.

    Daunorubicins/Doxorubicins: Cytotoxic agents used in ADCs.

    Duocarmycins: Another class of cytotoxic agents used in ADCs.

    Maytansinoids: Cytotoxic agents used in ADCs.

    Pyrrolobenzodiazepines: The class of compounds to which this compound belongs .

This compound stands out due to its specific structure and the efficiency of its conjugation reactions, making it a valuable tool in the development of targeted cancer therapies.

Properties

Molecular Formula

C80H87N9O16

Molecular Weight

1430.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide

InChI

InChI=1S/C80H87N9O16/c1-51(2)76(86-74(91)28-32-100-34-36-102-38-39-103-37-35-101-33-29-81-73(90)26-27-75(92)89-48-57-14-8-7-12-53(57)16-17-56-13-9-10-15-68(56)89)78(94)84-52(3)77(93)85-60-22-18-54(19-23-60)58-40-61-46-82-66-44-71(69(98-5)42-64(66)79(95)87(61)49-58)104-30-11-31-105-72-45-67-65(43-70(72)99-6)80(96)88-50-59(41-62(88)47-83-67)55-20-24-63(97-4)25-21-55/h7-10,12-15,18-25,42-47,49-52,61-62,76H,11,26-41,48H2,1-6H3,(H,81,90)(H,84,94)(H,85,93)(H,86,91)/t52-,61-,62-,76-/m0/s1

InChI Key

POCSCTBYYZZKHG-XGZJAPTESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.